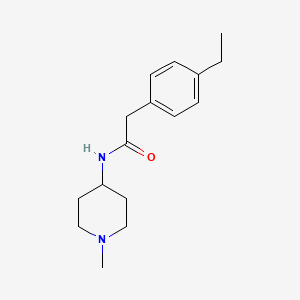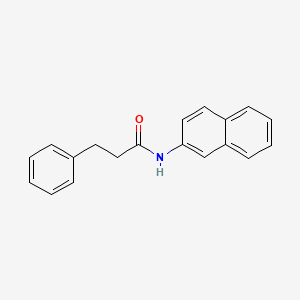
8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide, also known as AOPC, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. AOPC belongs to the class of chromene derivatives and has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of 8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves the inhibition of various signaling pathways involved in inflammation and cancer. This compound inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to reduce oxidative stress by increasing the levels of endogenous anti-oxidants such as glutathione.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide is its stability and solubility in water, which makes it easy to use in lab experiments. This compound also has low toxicity, which makes it a safe compound to use in in vitro and in vivo studies. However, one of the limitations of this compound is its low yield during synthesis, which can limit its availability for research.
Orientations Futures
There are several future directions for the research on 8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide. One of the directions is to study the efficacy of this compound in animal models of inflammation and cancer. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's disease and diabetes. Additionally, the development of more efficient synthesis methods for this compound can help increase its availability for research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. This compound possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been found to modulate various biochemical and physiological processes. While there are limitations to the availability of this compound for research, its potential as a therapeutic agent for various diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves the reaction between 2-hydroxyacetophenone and cinnamaldehyde in the presence of a catalyst, followed by cyclization and amidation reactions. The yield of this compound obtained through this method is around 60-70%.
Applications De Recherche Scientifique
8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
2-oxo-N-phenyl-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-2-7-13-8-6-9-14-12-16(19(22)23-17(13)14)18(21)20-15-10-4-3-5-11-15/h2-6,8-12H,1,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZRDWBOGIQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)

![2-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5409943.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409950.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5409954.png)


![4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)
![4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}morpholine](/img/structure/B5409976.png)
![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperazin-2-one](/img/structure/B5410000.png)
![1-(4-bromophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5410009.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5410016.png)

![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5410031.png)